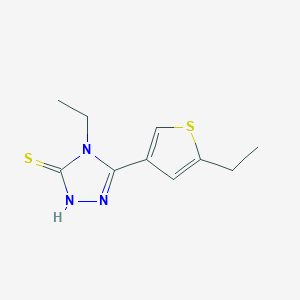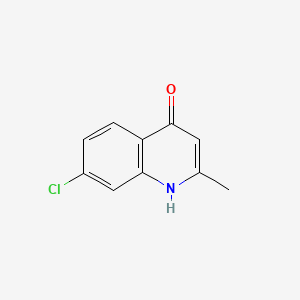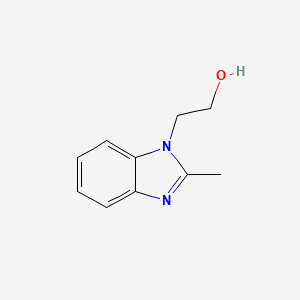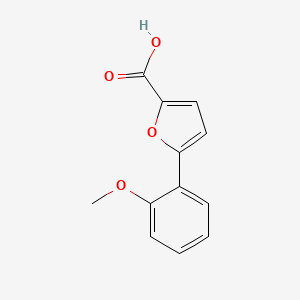![molecular formula C16H16O4 B1349105 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde CAS No. 438532-62-8](/img/structure/B1349105.png)
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde: is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a methoxy group and a methoxyphenoxy methyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl chloride with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products:
Oxidation: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes and alcohols. It is also employed in the synthesis of bioactive molecules that can be used in drug discovery .
Medicine: While not a drug itself, this compound is used in the synthesis of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins .
作用機序
The mechanism of action of 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is primarily related to its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy groups can participate in electrophilic aromatic substitution reactions. These chemical properties make it a versatile intermediate in organic synthesis .
類似化合物との比較
4-Methoxybenzaldehyde: Similar structure but lacks the methoxyphenoxy methyl group.
3-Methoxy-4-[(4-methoxyphenoxy)methyl]benzaldehyde: Similar structure with a different substitution pattern on the benzene ring.
4-Methoxy-3-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the methoxyphenoxy methyl group.
Uniqueness: 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde is unique due to the presence of both methoxy and methoxyphenoxy methyl groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-4-6-15(7-5-14)20-11-13-9-12(10-17)3-8-16(13)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUGDTDKDWQEME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)




![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)
